molecular formula C8H9NO4S B12831343 Benzene, 2-methyl-1-(methylsulfonyl)-3-nitro- CAS No. 90764-86-6

Benzene, 2-methyl-1-(methylsulfonyl)-3-nitro-

Cat. No.: B12831343
CAS No.: 90764-86-6
M. Wt: 215.23 g/mol
InChI Key: APAOXUFKDAKBPJ-UHFFFAOYSA-N
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Description

Benzene, 2-methyl-1-(methylsulfonyl)-3-nitro-: is an organic compound with a complex structure that includes a benzene ring substituted with a methyl group, a methylsulfonyl group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 2-methyl-1-(methylsulfonyl)-3-nitro- typically involves multiple steps. One common method includes the nitration of 2-methyl-1-(methylsulfonyl)benzene, which can be achieved by treating the compound with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions usually require controlled temperatures to ensure the selective nitration at the desired position on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: Benzene, 2-methyl-1-(methylsulfonyl)-3-nitro- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), acidic conditions.

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C).

    Substitution: Alkyl halides, aluminum chloride (AlCl3).

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Amino derivatives.

    Substitution: Alkylated benzene derivatives.

Scientific Research Applications

Chemistry: In chemistry, Benzene, 2-methyl-1-(methylsulfonyl)-3-nitro- is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable starting material for various synthetic pathways.

Biology: In biological research, derivatives of this compound may be explored for their potential biological activities, such as antimicrobial or anticancer properties. The nitro group, in particular, is known for its role in bioactive compounds.

Medicine: In medicine, compounds with similar structures are often investigated for their pharmacological properties. The presence of the nitro and sulfonyl groups can influence the compound’s interaction with biological targets, making it a candidate for drug development.

Industry: Industrially, this compound can be used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of Benzene, 2-methyl-1-(methylsulfonyl)-3-nitro- depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the catalyst. The molecular targets and pathways involved would vary based on the specific application and the nature of the reaction.

Comparison with Similar Compounds

    Benzene, 2-methyl-1-(methylsulfonyl)-: This compound lacks the nitro group but shares the methyl and methylsulfonyl substituents.

    Benzene, 2-methyl-1-(methylsulfonyl)-4-nitro-: This compound has a similar structure but with the nitro group in a different position.

    Benzene, 2-methyl-1-(methylsulfonyl)-3-chloro-: This compound has a chlorine atom instead of a nitro group.

Uniqueness: Benzene, 2-methyl-1-(methylsulfonyl)-3-nitro- is unique due to the specific arrangement of its substituents, which can influence its reactivity and the types of reactions it can undergo. The presence of both the nitro and methylsulfonyl groups provides a combination of electron-withdrawing and electron-donating effects, making it a versatile compound for various chemical transformations.

Properties

CAS No.

90764-86-6

Molecular Formula

C8H9NO4S

Molecular Weight

215.23 g/mol

IUPAC Name

2-methyl-1-methylsulfonyl-3-nitrobenzene

InChI

InChI=1S/C8H9NO4S/c1-6-7(9(10)11)4-3-5-8(6)14(2,12)13/h3-5H,1-2H3

InChI Key

APAOXUFKDAKBPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1S(=O)(=O)C)[N+](=O)[O-]

Origin of Product

United States

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